2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide
Description
The compound 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide features a complex polycyclic scaffold comprising fused pyrazolo-triazolo-pyrazine rings. Key structural attributes include:
- A 4-chlorophenyl group at position 9, which is common in bioactive molecules due to its electron-withdrawing properties and metabolic stability.
- An N-(2,6-dimethylphenyl)acetamide side chain, which enhances lipophilicity and may influence receptor binding or solubility.
Properties
IUPAC Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O2/c1-14-4-3-5-15(2)21(14)25-20(31)13-30-23(32)28-10-11-29-19(22(28)27-30)12-18(26-29)16-6-8-17(24)9-7-16/h3-12H,13H2,1-2H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMVHRUYPBORDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide typically involves multi-step reactions starting from readily available precursorsReaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, incorporating continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, would be crucial in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in oncology and neurology.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis of the target compound with structurally related derivatives:
Key Observations:
Core Structure Complexity : The target compound’s fused pyrazolo-triazolo-pyrazine system is more complex than pyrazolo-pyrimidine (e.g., 4a ) or simpler triazolo-pyrazine cores (e.g., 12 ), which may affect ring strain and metabolic stability .
Substituent Effects: The 4-chlorophenyl group (shared with 4a) is associated with enhanced bioactivity in agrochemicals and antimicrobials .
Synthetic Routes : Most analogs are synthesized via cyclization (e.g., NaOH-mediated heterocyclization in ) or nucleophilic substitution (e.g., chloroacetamide reactions in ). The target compound likely follows similar pathways .
Physicochemical Properties
- Lipophilicity: The dimethylphenyl-acetamide group likely enhances lipophilicity (logP >3) compared to hydrophilic derivatives like 12 (phenoxyacetamide).
- Solubility: Polar substituents (e.g., amino groups in 12) improve aqueous solubility, whereas the target compound’s hydrophobic groups may limit bioavailability .
Biological Activity
The compound 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule characterized by its unique structural framework that includes multiple heterocycles. Its potential biological activities make it a subject of interest in medicinal chemistry and pharmacology.
Molecular Structure
The molecular formula of this compound is C23H19ClN6O3 , with a molecular weight of 462.89 g/mol . The structure features several functional groups that contribute to its biological activity:
- Pyrazolo[1,5-a]triazole core : This structural motif is often associated with various biological activities.
- Chlorophenyl and dimethylphenyl substituents : These groups may enhance the compound's interaction with biological targets.
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activities, including:
- Anticancer Properties : Initial findings indicate that it may interact with DNA, potentially intercalating within the double helix structure. This property could disrupt replication and transcription processes in cancer cells, making it a candidate for anticancer drug development .
- Enzyme Inhibition : The unique combination of pyrazolo and triazolo structures may enhance interactions with various enzymes and receptors, modulating their activity and influencing cellular processes .
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties; hence, this compound may also exhibit such effects .
The mechanism of action likely involves binding to specific molecular targets such as enzymes or receptors involved in disease pathways. This binding can lead to activation or inhibition of these targets, resulting in various biological effects .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazolo-Triazolo Core : This step may involve cyclization reactions using appropriate reagents.
- Substitution Reactions : These reactions introduce the chlorophenyl and dimethylphenyl groups onto the core structure.
- Purification : Techniques such as High-Performance Liquid Chromatography (HPLC) are used to ensure purity .
Case Studies
Several studies have explored the biological activity of related compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Antimicrobial | |
| Compound C | Enzyme Inhibition |
These studies highlight the potential therapeutic applications of compounds sharing structural motifs with this compound.
Q & A
Basic: What are the common synthetic routes for this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation and cyclization : Using α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) to form the pyrazolo-triazolo core .
- Functionalization : Introducing substituents via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Characterization : Critical techniques include 1H/13C NMR for structural elucidation, IR spectroscopy for functional group verification, and mass spectrometry for molecular weight confirmation. For example, ¹H NMR signals at δ 7.2–8.1 ppm confirm aromatic protons, while carbonyl stretches in IR (~1700 cm⁻¹) validate the acetamide moiety .
Advanced: How can reaction yields be optimized using experimental design and heuristic algorithms?
Answer:
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, catalyst loading) to identify optimal conditions. For example, Bayesian optimization has outperformed manual approaches in flow chemistry setups for similar heterocycles .
- Heuristic Algorithms : Genetic algorithms or simulated annealing can explore combinatorial reaction spaces efficiently. A study on pyrazolo-triazine derivatives achieved a 25% yield improvement using such methods .
Basic: What spectroscopic techniques resolve structural ambiguities in this compound?
Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for related pyrazolo-benzothiazin derivatives .
- High-resolution MS : Differentiates isotopic patterns to rule out impurities .
Advanced: How to address contradictions in reported biological activities of pyrazolo-triazolo analogs?
Answer:
- Assay standardization : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times can skew results. Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular) .
- Structural benchmarking : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) on target binding using molecular docking .
Basic: What are the key steps for synthesizing N-substituted derivatives of this compound?
Answer:
- N-Alkylation/Arylation : Use alkyl halides or aryl boronic acids under Pd catalysis. For example, coupling with 2,6-dimethylphenyl groups requires Buchwald-Hartwig conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates pure products .
Advanced: How to analyze regioselectivity in cyclization steps during synthesis?
Answer:
- Kinetic vs. thermodynamic control : Monitor reaction progress via LC-MS to identify intermediate dominance. For example, triazolo-pyrazine formation favors the 1,2,4-triazole isomer under acidic conditions .
- Computational modeling : DFT calculations (e.g., Gaussian09) predict transition state energies to rationalize regioselectivity .
Basic: What solvent systems are optimal for crystallization of this compound?
Answer:
- Polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility for slow evaporation.
- Mixed solvents : Ethanol/water (7:3) achieves high-purity crystals, as shown for pyrazolo-pyrimidinones .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Answer:
- Substituent libraries : Synthesize analogs with varying electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) at the 4-chlorophenyl position .
- Biological testing : Use dose-response curves (IC₅₀) in enzyme inhibition assays (e.g., kinase panels) to quantify potency shifts .
Basic: What are common impurities in the final product, and how are they removed?
Answer:
- Byproducts : Unreacted intermediates (e.g., triazolo precursors) detected via TLC.
- Purification : Size-exclusion chromatography or preparative HPLC (C18 column, acetonitrile/water gradient) isolates the target compound .
Advanced: How to resolve discrepancies in melting points reported across studies?
Answer:
- Polymorphism screening : Test crystallization conditions (e.g., cooling rate, solvent polarity) to identify stable polymorphs.
- DSC/TGA analysis : Differential scanning calorimetry confirms thermal behavior, as seen in pyrazolo-pyridazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
